

## A Comparative Analysis of Rezvilutamide and Enzalutamide in the Treatment of Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Rezvilutamide |           |
| Cat. No.:            | B8201621      | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the efficacy and safety profiles of **rezvilutamide** and enzalutamide, two potent androgen receptor (AR) inhibitors used in the treatment of prostate cancer. This analysis is based on data from pivotal clinical trials and is intended to inform research, clinical trial design, and drug development efforts.

# Mechanism of Action: Targeting the Androgen Receptor Signaling Pathway

Both **rezvilutamide** and enzalutamide are second-generation nonsteroidal antiandrogen agents that function by potently inhibiting the androgen receptor signaling pathway, a key driver in the progression of prostate cancer.[1] Their mechanism involves several key steps:

- Competitive Inhibition of Androgen Binding: Both drugs bind to the ligand-binding domain of the androgen receptor with high affinity, competitively inhibiting the binding of androgens like testosterone and dihydrotestosterone (DHT).[2][3]
- Inhibition of Nuclear Translocation: They prevent the translocation of the activated androgen receptor from the cytoplasm into the nucleus.[4][5]



Impairment of DNA Binding and Coactivator Recruitment: By altering the receptor's
conformation, they inhibit the binding of the androgen receptor to androgen response
elements (AREs) on the DNA and disrupt the recruitment of coactivators necessary for the
transcription of target genes. This ultimately leads to a decrease in the expression of genes
that promote the growth and survival of prostate cancer cells.

**Rezvilutamide** is structurally related to enzalutamide but is reported to have reduced penetration of the blood-brain barrier, which may translate to a different profile of central nervous system-related side effects.

**Figure 1:** Androgen Receptor Signaling Pathway and Inhibition by **Rezvilutamide** and Enzalutamide.

# Efficacy: A Comparative Look at Pivotal Clinical Trials

Direct head-to-head clinical trials comparing **rezvilutamide** and enzalutamide are not yet available. Therefore, this comparison is based on their respective pivotal Phase 3 trials: the CHART trial for **rezvilutamide** and the PREVAIL and AFFIRM trials for enzalutamide. It is important to note that the patient populations and comparator arms in these trials differ, which should be considered when interpreting the data.

#### **Rezvilutamide: The CHART Trial**

The CHART trial was a randomized, open-label, Phase 3 study that evaluated the efficacy and safety of **rezvilutamide** plus androgen deprivation therapy (ADT) compared to bicalutamide plus ADT in patients with high-volume, metastatic hormone-sensitive prostate cancer (mHSPC).

#### **Enzalutamide: The PREVAIL and AFFIRM Trials**

The PREVAIL trial was a Phase 3, randomized, double-blind, placebo-controlled study that assessed enzalutamide in chemotherapy-naïve men with metastatic castration-resistant prostate cancer (mCRPC). The AFFIRM trial was a Phase 3, randomized, double-blind, placebo-controlled study that evaluated enzalutamide in men with mCRPC who had previously received docetaxel chemotherapy.



| Efficacy Data Summary               |                                                                                |                                                                                     |                                                         |  |  |  |
|-------------------------------------|--------------------------------------------------------------------------------|-------------------------------------------------------------------------------------|---------------------------------------------------------|--|--|--|
| Efficacy Endpoint                   | Rezvilutamide<br>(CHART Trial)                                                 | Enzalutamide<br>(PREVAIL Trial -<br>Chemo-naïve<br>mCRPC)                           | Enzalutamide<br>(AFFIRM Trial -<br>Post-chemo<br>mCRPC) |  |  |  |
| Primary Endpoint(s)                 | Radiographic<br>Progression-Free<br>Survival (rPFS) &<br>Overall Survival (OS) | rPFS & OS                                                                           | OS                                                      |  |  |  |
| Median rPFS                         | Not Reached vs. 25.1<br>months (bicalutamide<br>arm)                           | 20.0 months vs. 5.4<br>months (placebo arm)                                         | 8.3 months vs. 2.9<br>months (placebo arm)              |  |  |  |
| rPFS Hazard Ratio<br>(HR)           | 0.44 (95% CI: 0.33–<br>0.58), p < 0.0001                                       | 0.32 (95% CI: 0.28–<br>0.37), p < 0.0001                                            | 0.40 (95% CI not<br>specified), p < 0.001               |  |  |  |
| Median OS                           | Not Reached vs. Not<br>Reached (36.2<br>months lower CI for<br>bicalutamide)   | 35.3 months vs. 31.3<br>months (placebo arm)                                        | 18.4 months vs. 13.6<br>months (placebo arm)            |  |  |  |
| OS Hazard Ratio (HR)                | 0.58 (95% CI: 0.44–<br>0.77), p = 0.0001                                       | 0.77 (95% CI: 0.67–<br>0.88), p = 0.0002                                            | 0.63 (95% CI not<br>specified), p < 0.001               |  |  |  |
| PSA Response Rate<br>(≥50% decline) | 94.4% vs. 78.9%<br>(bicalutamide arm)                                          | Not explicitly stated as a primary or secondary endpoint in the provided abstracts. | 54% vs. 2% (placebo<br>arm)                             |  |  |  |

### **Safety and Tolerability Profile**

The safety profiles of **rezvilutamide** and enzalutamide are summarized below based on their respective clinical trials.



| Adverse Event<br>(Any Grade) | Rezvilutamide<br>(CHART Trial)                                                                                                             | Enzalutamide<br>(PREVAIL Trial)                                              | Enzalutamide<br>(AFFIRM Trial)                               |
|------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------|--------------------------------------------------------------|
| Most Common AEs              | Hypertension,<br>hypertriglyceridemia,<br>increased weight,<br>anemia, hypokalemia                                                         | Fatigue (35.6%), back pain (27.0%), constipation (22.2%), arthralgia (20.3%) | Fatigue, diarrhea, hot flush, musculoskeletal pain, headache |
| Grade ≥3 AEs                 | Similar frequency to bicalutamide arm.  Most common: hypertension (8%), hypertriglyceridemia (7%), increased weight (6%)                   | Overall rates not specified in abstracts.                                    | Overall grade ≥3 AE<br>rates were low.                       |
| Serious Adverse<br>Events    | 28% vs. 21% in the bicalutamide group                                                                                                      | Not specified in abstracts.                                                  | Not specified in abstracts.                                  |
| Seizures                     | A preclinical study suggests lower potential for blood- brain barrier penetration compared to enzalutamide, which may reduce seizure risk. | 0.1% (1 patient)                                                             | 0.6% (5 patients)                                            |
| Treatment-Related Deaths     | None reported.                                                                                                                             | Not specified in abstracts.                                                  | Not specified in abstracts.                                  |

# Experimental Protocols: A Glimpse into the Pivotal Trials CHART Trial (Rezvilutamide)

• Study Design: A randomized, open-label, Phase 3 trial.



- Patient Population: 654 patients with high-volume, metastatic hormone-sensitive prostate cancer (mHSPC). High-volume disease was defined as the presence of visceral metastases or ≥4 bone lesions with at least one beyond the vertebral column and pelvis.
- Treatment Arms: Patients were randomized 1:1 to receive either rezvilutamide (240 mg once daily) plus ADT or bicalutamide (50 mg once daily) plus ADT.
- Primary Endpoints: Radiographic progression-free survival (rPFS) as assessed by an independent review committee, and overall survival (OS).
- Key Secondary Endpoints: Time to PSA progression, time to first symptomatic skeletal event, and objective response rate.

#### **PREVAIL Trial (Enzalutamide)**

- Study Design: A randomized, double-blind, placebo-controlled, multinational Phase 3 trial.
- Patient Population: 1,717 asymptomatic or mildly symptomatic men with metastatic castration-resistant prostate cancer (mCRPC) who had not received chemotherapy.
- Treatment Arms: Patients were randomized 1:1 to receive either enzalutamide (160 mg once daily) or a placebo.
- Primary Endpoints: Radiographic progression-free survival (rPFS) and overall survival (OS).
- Key Secondary Endpoints: Time to initiation of cytotoxic chemotherapy, time to first skeletalrelated event, and PSA response.

#### **AFFIRM Trial (Enzalutamide)**

- Study Design: A randomized, double-blind, placebo-controlled, multinational Phase 3 trial.
- Patient Population: 1,199 men with metastatic castration-resistant prostate cancer (mCRPC) who had previously been treated with docetaxel-based chemotherapy.
- Treatment Arms: Patients were randomized 2:1 to receive either enzalutamide (160 mg once daily) or a placebo.







- Primary Endpoint: Overall survival (OS).
- Key Secondary Endpoints: PSA response rate, soft-tissue response rate, quality of life, time to PSA progression, rPFS, and time to first skeletal-related event.





Click to download full resolution via product page

Figure 2: Generalized Workflow of a Phase 3 Clinical Trial in Prostate Cancer.



#### Conclusion

Both **rezvilutamide** and enzalutamide have demonstrated significant efficacy in improving key clinical outcomes for patients with advanced prostate cancer, albeit in different clinical settings and against different comparators in their pivotal trials. **Rezvilutamide** has shown superiority over bicalutamide in high-volume mHSPC, while enzalutamide has proven effective against placebo in both chemotherapy-naïve and post-chemotherapy mCRPC settings. The safety profiles of both drugs are generally manageable, with distinct patterns of common adverse events. The potentially lower CNS penetration of **rezvilutamide** may offer a safety advantage concerning side effects like seizures, a point of interest for future investigation. A direct head-to-head comparison trial is warranted to definitively establish the relative efficacy and safety of these two potent AR inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Enzalutamide: targeting the androgen signalling pathway in metastatic castration-resistant prostate cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Enzalutamide? [synapse.patsnap.com]
- 3. What is the mechanism of Rezvilutamide? [synapse.patsnap.com]
- 4. urology-textbook.com [urology-textbook.com]
- 5. trustedpharmaguide.com [trustedpharmaguide.com]
- To cite this document: BenchChem. [A Comparative Analysis of Rezvilutamide and Enzalutamide in the Treatment of Prostate Cancer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8201621#rezvilutamide-vs-enzalutamide-efficacy-and-safety-profile]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com